(S)-1-(Pyridin-3-yl)propan-1-amine
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Overview
Description
(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral amine with a pyridine ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding aldehyde. Common reagents used in these reactions include chiral catalysts and reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or biocatalytic methods using enzymes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted pyridines, secondary amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(Pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-3-yl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(Pyridin-2-yl)propan-1-amine: A structural isomer with the pyridine ring attached at a different position.
1-(Pyridin-4-yl)propan-1-amine: Another structural isomer with the pyridine ring attached at a different position.
Uniqueness
(S)-1-(Pyridin-3-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1 |
InChI Key |
VQGKOCARCUCUMC-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=CN=CC=C1)N |
Canonical SMILES |
CCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
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